
3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid typically involves the reaction of 3-pyridylamine with thiazolidine-4-carboxylic acid under formylation conditions. The reaction is usually carried out in the presence of formic acid or formyl chloride as the formylating agent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the pyridine moiety.
3-pyridylamine: Contains the pyridine ring but lacks the thiazolidine moiety.
N-formylthiazolidine-4-carboxylic acid: Similar structure but without the pyridine ring
Uniqueness
3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H10N2O3S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
3-formyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3S/c13-6-12-8(10(14)15)5-16-9(12)7-2-1-3-11-4-7/h1-4,6,8-9H,5H2,(H,14,15) |
Clave InChI |
UAKRDYSCFUPEQV-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(S1)C2=CN=CC=C2)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


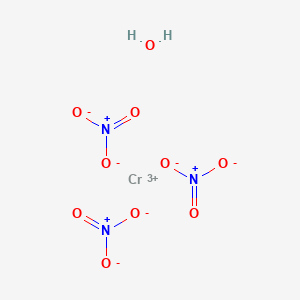
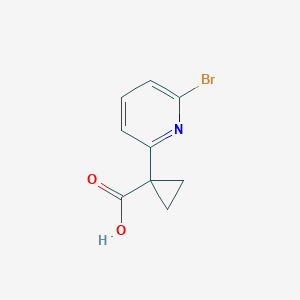
![3-(4-Methoxyphenyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8451502.png)
![6-(3,4-Dimethoxyphenyl)-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8451507.png)
![2-methyl-1H-Imidazo[4,5-b]quinoxaline](/img/structure/B8451509.png)
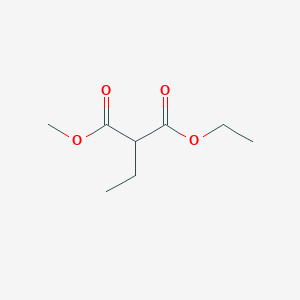
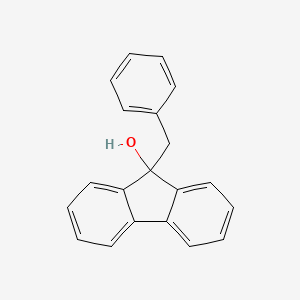
![2-{[(3-Chloro-4-fluorophenyl)thio]methyl}pyridine](/img/structure/B8451524.png)
![Trimethyl[(3-methylpent-1-yn-3-yl)oxy]silane](/img/structure/B8451544.png)
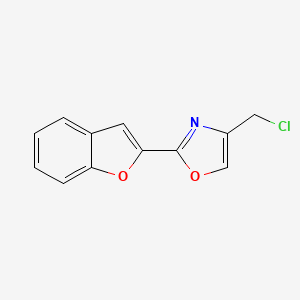

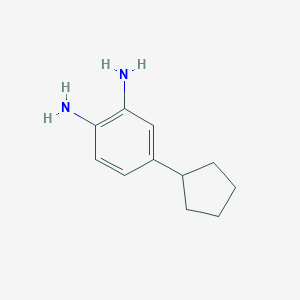

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B8451568.png)
